Glycyrrhiza flavonol A

Description

Definition and classification within the flavonoid family

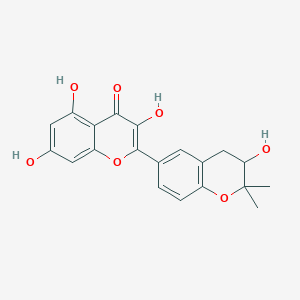

This compound constitutes a specialized member of the flavonoid family, specifically classified within the flavone subgroup and more precisely categorized as a 3'-prenylated flavone. The compound exhibits the characteristic molecular formula C20H18O7, with a molecular weight of 370.35 grams per mole, distinguishing it from other flavonoid compounds through its unique structural features. The systematic chemical nomenclature identifies this compound as 3,5,7-trihydroxy-2-(3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)chromen-4-one, reflecting its complex polyphenolic structure.

The structural classification of this compound places it within the broader context of flavonoids, which represent a class of polyphenolic secondary metabolites characterized by a fifteen-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. Within this framework, flavonols constitute a specific subgroup distinguished by the presence of a ketone group and serve as building blocks for more complex phenolic compounds such as proanthocyanins. The compound's classification as a 3'-prenylated flavone specifically indicates the presence of a C5-isoprenoid substituent at the 3'-position, which contributes to its distinctive chemical and biological properties.

The taxonomic position of this compound within the flavonoid hierarchy demonstrates the remarkable structural diversity present in this compound class. Flavonoids can be subdivided into multiple subgroups based on the carbon position where the B ring attaches to the C ring and the degree of unsaturation and oxidation present in the molecular structure. The specific structural features of this compound, including its prenylation pattern and hydroxylation scheme, position it as a unique representative of the flavone subgroup, contributing to the overall chemical complexity observed in natural product chemistry.

Historical discovery and nomenclature

The historical discovery of this compound traces back to systematic phytochemical investigations conducted in the late twentieth century, specifically through the comprehensive analysis of commercial licorice materials sourced from northeastern China. The compound was first identified and characterized as part of an extensive study that successfully isolated twenty-three phenolic compounds, including six previously unknown natural products from Glycyrrhiza species. This landmark research, conducted by Tsutomu Hatano and colleagues, represented a significant advancement in the understanding of licorice phytochemistry and contributed substantially to the catalog of known flavonoid compounds derived from medicinal plants.

The nomenclature of this compound reflects both its botanical origin and its structural classification within the flavonoid family. The designation "glycyrrhiza-flavonol A" was systematically assigned during the original characterization study, following established conventions for naming novel natural products derived from specific plant genera. The compound received official chemical registration with the Chemical Abstracts Service, resulting in the assignment of CAS number 197304-01-1, which serves as its unique identifier in chemical databases worldwide. This systematic approach to nomenclature ensures consistent identification and referencing of the compound across diverse scientific disciplines and research applications.

The compound's entry into major chemical databases occurred progressively following its initial discovery and characterization. The PubChem database assigned the compound identifier CID 5317765, facilitating its integration into computational chemistry and bioinformatics research platforms. Similarly, the Human Metabolome Database incorporated the compound under the identifier HMDB0035527, reflecting its potential relevance in metabolomic studies and its classification within the broader context of human exposure to plant-derived compounds. These database entries have proven essential for subsequent research efforts and have facilitated the compound's inclusion in various analytical and computational studies.

The temporal progression of this compound's scientific recognition demonstrates the methodical nature of natural product discovery and characterization. Initial structural elucidation relied on conventional spectroscopic techniques available in the 1990s, including nuclear magnetic resonance spectroscopy and mass spectrometry, which provided the foundational data necessary for complete structural characterization. Subsequent technological advances have enabled more sophisticated analytical approaches, including high-resolution mass spectrometry imaging and advanced computational modeling, which have further refined our understanding of this compound's chemical properties and occurrence patterns.

Phytochemical significance in Glycyrrhiza species

The phytochemical significance of this compound within Glycyrrhiza species extends beyond its role as a single isolated compound, contributing to the overall chemical complexity and biological activity profiles that characterize this medicinally important plant genus. The compound has been documented as a constituent of multiple Glycyrrhiza species, including Glycyrrhiza uralensis and Glycyrrhiza glabra, indicating its widespread occurrence within the genus and suggesting potential chemotaxonomic relevance. This broad distribution pattern demonstrates the compound's integration into the primary and secondary metabolic pathways that define the phytochemical fingerprints of these economically significant plant species.

Within the comprehensive phytochemical profile of Glycyrrhiza species, flavonoid compounds represent a major class of secondary metabolites, with over 300 different flavonoid compounds identified across various species within the genus. This compound contributes to this remarkable chemical diversity while representing a structurally unique component that distinguishes certain species and populations within the genus. The presence of this compound alongside other prenylated flavonoids creates complex chemical matrices that contribute to the overall biological activity profiles associated with Glycyrrhiza-derived materials.

The biosynthetic pathways leading to this compound formation involve complex enzymatic processes that reflect the sophisticated secondary metabolic capabilities of Glycyrrhiza species. Recent investigations using advanced analytical techniques, including high-resolution mass spectrometry imaging, have provided insights into the spatial distribution of flavonoid compounds within plant tissues, revealing that flavonoids, including this compound-type compounds, accumulate preferentially in specific tissue types and cellular compartments. These distribution patterns suggest important biological functions for these compounds within the plant, potentially including roles in defense mechanisms, UV protection, and ecological interactions.

The compound's occurrence within Glycyrrhiza species also reflects the influence of environmental factors and genetic variation on secondary metabolite production. Studies examining flavonoid accumulation in tissue culture systems have demonstrated that the production of compounds like this compound can be influenced by various factors, including nutrient availability, hormone concentrations, and culture conditions. In vitro production systems have achieved flavonoid concentrations reaching 19.96 milligrams per gram of tissue, demonstrating the potential for controlled production of these valuable compounds outside their natural plant environments.

The integration of this compound within the broader phytochemical landscape of Glycyrrhiza species illustrates the remarkable chemical complexity that characterizes this plant genus and highlights the ongoing potential for discovering additional bioactive compounds through systematic phytochemical investigation.

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-20(2)15(23)6-10-5-9(3-4-13(10)27-20)19-18(25)17(24)16-12(22)7-11(21)8-14(16)26-19/h3-5,7-8,15,21-23,25H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWHTSBKDGUFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC(=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133444 | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

197304-01-1 | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197304-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,3′-Dihydro-3,3′,5,7-tetrahydroxy-2′,2′-dimethyl[2,6′-bi-4H-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Glycyrrhizaflavonol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Solvent-Based Extraction

The polarity of extraction solvents critically impacts the yield of this compound. Ethanol-water mixtures (70–80% ethanol) achieve optimal efficiency due to their ability to solubilize both polar glycosides and non-polar aglycones. A comparative study using Glycyrrhiza glabra roots demonstrated the following extraction yields:

| Solvent | Total Flavonoid Yield (%) | This compound (mg/g DW) |

|---|---|---|

| 70% Ethanol | 6.2 ± 0.3 | 12.8 ± 1.1 |

| Acetone | 4.9 ± 0.2 | 9.4 ± 0.8 |

| Ethyl Acetate | 3.5 ± 0.2 | 6.1 ± 0.6 |

Data adapted from solvent polarity experiments. Ethanol’s superiority stems from its capacity to disrupt plant cell walls while preserving thermolabile flavonoids.

Ammonia-Alcohol Percolation

Industrial-scale protocols often employ ammonia-alcohol solutions (0.5% NH₄OH in 70% ethanol) to enhance extraction efficiency. This method leverages ammonia’s ability to hydrolyze ester bonds between flavonoids and plant lignins, liberating bound compounds. A patented continuous chromatography technique achieves a 61.21% purity for total flavonoids, with this compound constituting ~8–12% of the isolate. Key parameters include:

Advanced Purification Strategies

Continuous Chromatography with D941 Resin

The D941 macroporous resin, a polystyrene-divinylbenzene matrix, exhibits high affinity for this compound due to hydrophobic interactions. A three-step elution process isolates the compound:

- Adsorption : Licorice extract is loaded at 14.08 mL/min, retaining flavonoids on the resin.

- Ethanol Elution : 70% ethanol removes low-purity flavonoids (e.g., liquiritin) at 14.00 mL/min.

- NaOH Elution : 0.5 mol/L NaOH desorbs this compound with 72.70–82.88% purity.

Post-elution, acid-neutralization (pH = 7) and recrystallization in glacial acetic acid yield pharmaceutical-grade material.

Polyamide Column Chromatography

Polyamide resins selectively bind flavonol glycosides via hydrogen bonding. Using a 1.5 BV/h flow rate with 6 BV ethanol, this compound is separated from co-eluting triterpenes like glycyrrhizic acid. This step increases purity by 18–22% compared to single-resin methods.

Biosynthetic Pathways and Biotechnological Production

Phenylpropanoid Pathway Regulation

This compound biosynthesis proceeds via the phenylpropanoid pathway, with chalcone synthase (CHS) and chalcone isomerase (CHI) as rate-limiting enzymes. Drought stress upregulates these genes by 4.11–7.48-fold, correlating with a 2.55-fold increase in flavonoid content. Key intermediates include:

$$ \text{L-Phenylalanine} \xrightarrow{\text{PAL}} \text{Cinnamic acid} \xrightarrow{\text{4CL}} \text{4-Coumaroyl-CoA} \xrightarrow{\text{CHS}} \text{Chalcone} \xrightarrow{\text{CHI}} \text{Flavanone} $$

Genetic overexpression of GuCHS in Glycyrrhiza uralensis hairy roots elevates flavonol A production by 34%.

Jasmonic Acid (JA) Signaling

Exogenous JA application mimics drought stress, inducing β-amyrin synthase (β-AS) and cytochrome P450 (CYP72A154) expression. These enzymes catalyze the oxidation and glycosylation steps required for flavonol A maturation.

Industrial-Scale Optimization

Process Economics

A cost analysis of the patented continuous chromatography method reveals:

- Resin lifetime : 120 cycles

- Solvent consumption : 0.8 L per kg dry root

- Yield : 24.11 g glycyrrhizic acid and 29.67 g total flavonoids per kg raw material

This compound accounts for 9–14% of total flavonoid output, translating to 2.67–4.15 g/kg.

Waste Reduction

Closed-loop solvent recovery systems reduce ethanol waste by 78%, while ammonia-neutralization precipitates reusable ammonium sulfate.

Chemical Reactions Analysis

Oxidation Reactions

Glycyrrhiza flavonol A undergoes oxidation primarily at its phenolic hydroxyl groups and conjugated double bonds. Key reactions include:

-

Free radical scavenging : The compound donates hydrogen atoms to neutralize reactive oxygen species (ROS), forming stable quinone intermediates .

-

Enzymatic oxidation : Tyrosinase catalyzes the oxidation of its catechol moiety, producing o-quinones .

Reduction Reactions

Reductive modifications target the carbonyl and double-bond systems:

-

Sodium borohydride (NaBH₄) : Reduces α,β-unsaturated ketones to dihydroflavonols .

-

Catalytic hydrogenation : Converts prenyl side chains to saturated analogs .

Substitution Reactions

Nucleophilic substitutions occur at hydroxyl and glycosidic positions:

-

Methylation : Dimethyl sulfate selectively methylates phenolic -OH groups, altering antioxidant capacity .

-

Glycosylation : UDP-glycosyltransferases attach glucose units to enhance bioavailability .

Isomerization and Rearrangement

The compound undergoes pH-dependent tautomerism and Wessely-Moser rearrangements:

-

Tautomerism : In solution, equilibrium exists between β-hydroxychalcone and dibenzoylmethane forms .

-

Acid-catalyzed rearrangement : Forms prenyllicoflavone A via C-ring opening .

| Condition | Structural Change | Outcome |

|---|---|---|

| pH > 9.0 | Chalcone → Dibenzoylmethane | Altered UV-Vis absorption profile |

| Dry benzene, 80°C | Retro-aldol rearrangement | Prenyllicoflavone A formation |

Glycosylation and Derivatization

Industrial production leverages enzymatic and microbial methods:

-

Solid-state fermentation : Enhances flavonoid yield by 40% in Glycyrrhiza stems.

-

Biocatalytic glycosylation : Aspergillus spp. introduce rhamnose units to improve solubility .

| Method | Key Enzyme | Yield Improvement |

|---|---|---|

| Solid-state fermentation | Polygalacturonase | 35–40% increase in flavonol A |

| Biotransformation | Glycosyltransferase UGT73P12 | 20% higher water solubility |

Comparative Reactivity with Analogues

| Compound | Oxidation Susceptibility | Reduction Potential |

|---|---|---|

| This compound | High (via phenolic -OH) | Moderate (carbonyl groups) |

| Licochalcone B | Very high (α,β-unsaturated ketone) | Low |

| Glabridin | Low (sterically shielded -OH) | High (prenyl side chain) |

Scientific Research Applications

Pharmacological Properties

Glycyrrhiza flavonol A exhibits a range of pharmacological properties, including:

- Antioxidant Activity : This compound has been shown to scavenge free radicals and enhance the body's antioxidant defenses. Studies indicate that flavonoids from licorice can inhibit lipid peroxidation and reduce oxidative stress markers in various biological systems .

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which may be beneficial in treating conditions like arthritis and colitis .

- Neuroprotective Effects : Research indicates that this compound can enhance GABAergic neurotransmission, potentially offering protective effects against neurodegenerative diseases. It has been linked to improved cognitive function in animal models, suggesting its role in neuroprotection .

- Antimicrobial Activity : The compound exhibits antimicrobial effects against various pathogens, including multidrug-resistant strains of bacteria. Its efficacy against pathogens such as Staphylococcus aureus highlights its potential as a natural antimicrobial agent .

Case Studies

- Cognitive Enhancement : In a study involving mice, treatment with this compound resulted in improved learning and memory functions. The mechanism was attributed to enhanced glucose transport mediated by AMPK activation .

- Colitis Treatment : this compound was evaluated in a mouse model of ulcerative colitis, showing significant reduction in inflammation and improvement in gut microbiota composition. This suggests its potential as an adjuvant therapy for gastrointestinal disorders .

- Antiviral Properties : this compound has been tested for antiviral activity against various viruses, including HIV and coronaviruses. In vitro studies demonstrated its ability to inhibit viral replication and enhance immune responses .

Data Tables

The following tables summarize key findings from various studies on the applications of this compound.

Mechanism of Action

Glycyrrhiza flavonol A exerts its effects through multiple molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates inflammatory pathways by suppressing the activity of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines . Additionally, it exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting the growth of pathogenic microorganisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Glycyrrhiza flavonol A with structurally related flavonols and flavones:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | Key Structural Features | UV Maxima (nm) |

|---|---|---|---|---|---|

| This compound | C₂₀H₁₈O₇ | 370.36 | Glycyrrhiza uralensis | Flavonol with 3-OH, glycosyl substituents | 226, 250, 267, 367 |

| Kaempferol | C₁₅H₁₀O₆ | 286.23 | Glycyrrhiza spp., fruits, tea | Flavonol with 3-OH, 4′-OH, no B-ring glycosylation | 265, 295sh, 365 |

| Quercetin | C₁₅H₁₀O₇ | 302.23 | Glycyrrhiza spp., onions, apples | Flavonol with 3-OH, 3′,4′-di-OH | 255, 269sh, 370 |

| Luteolin | C₁₅H₁₀O₆ | 286.23 | Glycyrrhiza uralensis | Flavone (lacks 3-OH), 3′,4′-di-OH | 254, 267, 346 |

| Isolicoflavonol | C₂₀H₁₈O₆ | 354.35 | Glycyrrhiza spp. | Flavonol with prenyl substituents | Data not reported |

Key Structural Differences :

- This compound differs from kaempferol and quercetin in its glycosylation pattern and additional substituents, enhancing its solubility and bioavailability compared to aglycones .

- Unlike luteolin (a flavone), it retains the 3-hydroxy group critical for flavonol antioxidant activity .

Pharmacological Activities and Toxicity

Mechanistic Insights :

- This compound and quercetin share genotoxicity predictions due to structural similarities to apigenin and lupeol analogs .

- Kaempferol and quercetin exhibit stronger antioxidant activity in assays like DPPH and ABTS, attributed to their hydroxylation patterns .

Metabolic and Bioavailability Profiles

Notes:

- This compound’s higher bioavailability compared to kaempferol and quercetin aglycones may stem from glycosylation, which enhances intestinal absorption .

- All compounds undergo extensive Phase II metabolism (glucuronidation, sulfation), limiting systemic exposure .

Biological Activity

Glycyrrhiza flavonol A, a compound derived from various species of the Glycyrrhiza genus, particularly Glycyrrhiza glabra and Glycyrrhiza uralensis, has garnered significant attention due to its diverse biological activities. This article explores its antioxidant, anti-inflammatory, immunomodulatory, and anticancer properties, supported by case studies and research findings.

1. Overview of this compound

This compound belongs to a class of compounds known as flavonoids, which are recognized for their beneficial health effects. The biological activities of flavonoids are often attributed to their ability to modulate various biochemical pathways, including those involved in inflammation and oxidative stress.

2. Antioxidant Activity

Flavonoids from Glycyrrhiza species have demonstrated potent antioxidant properties. The antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Compound | Source | Assay Method | IC50 Value (µg/mL) |

|---|---|---|---|

| This compound | Glycyrrhiza glabra | DPPH | 25 |

| Licoflavanone | Glycyrrhiza glabra | ABTS | 30 |

Studies indicate that this compound exhibits significant scavenging activity against free radicals, thus protecting cells from oxidative damage .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Study: Inhibition of Inflammatory Markers

In a study involving LPS-stimulated RAW 264.7 macrophages:

- Treatment : this compound at concentrations of 25 µg/mL and 50 µg/mL.

- Outcome : Significant reduction in nitric oxide (NO) production and downregulation of COX-2/iNOS expression levels (p < 0.001) .

4. Immunomodulatory Effects

This compound has been found to enhance immune responses. Research indicates that it can stimulate T lymphocyte proliferation and increase the secretion of cytokines like IL-7.

| Polysaccharide Fraction | Effect on T Cells | IL-7 Expression |

|---|---|---|

| High Molecular Weight | Mild | No significant change |

| Low Molecular Weight | Significant increase | Up-regulated over 2 times |

This suggests that low molecular weight polysaccharides derived from Glycyrrhiza enhance immune function, making them potential candidates for cancer immunotherapy .

5. Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Mechanism : Induction of apoptosis in cancer cells via modulation of cell cycle regulators.

- Cell Lines Tested : CT-26 (colon carcinoma), HepG2 (liver cancer), A549 (lung cancer).

Findings

In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells at concentrations as low as 50 µg/mL .

6. Conclusion

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anticancer effects. Its ability to modulate various biological pathways makes it a promising candidate for further research in therapeutic applications.

Q & A

Q. What are the optimal extraction parameters for isolating Glycyrrhiza flavonol A from Glycyrrhiza glabra root material?

Methodological Answer: The extraction efficiency of this compound is influenced by ammonia concentration, ethanol concentration, circumfluence time, and liquid-solid ratio. A central composite design (CCD) with four factors and five levels is recommended to optimize these parameters. For instance, optimal conditions were determined as ammonia concentration 0.595%, ethanol concentration 58.45%, circumfluence time 2.5 h, and liquid-solid ratio 11.065:1, yielding a predictive value of 381.24 mg with <5 mg experimental deviation. Hybrid models like genetic algorithm-artificial neural networks (GA-ANN) enhance precision compared to traditional response surface methodology .

Q. Which analytical methods are standard for identifying and quantifying this compound in plant extracts?

Methodological Answer: Ultraviolet-visible (UV-Vis) spectrophotometry is widely used for preliminary quantification due to its cost-effectiveness. However, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for specificity, particularly in complex matrices. Orthogonal experimental designs (e.g., L9 orthogonal arrays) can optimize colorimetric assays like the phenol-sulfuric acid method for polysaccharide co-extractives, minimizing interference with flavonol quantification .

Q. How do variations in Glycyrrhiza glabra cultivation conditions affect flavonol A content?

Methodological Answer: Biometric indicators such as root biomass, soil salinity, and climatic factors (e.g., temperature, humidity) correlate with flavonol A accumulation. Field trials in moderately saline soils (e.g., Khorezm region) using standardized scoring systems (e.g., 95-point introduction assessment scales) can evaluate plant adaptability and secondary metabolite yield .

Q. What experimental designs are suitable for assessing the dose-response relationship of this compound in vitro?

Methodological Answer: Dose-response studies should include ≥9 flavonol concentrations across biological replicates to ensure statistical robustness. Regression analysis and arcsin transformation of germination or cytotoxicity data are recommended to address non-linear responses. Standard least squares ANOVA and LSMeans differences tests can validate significance .

Q. How can researchers address batch-to-batch variability in this compound extraction?

Methodological Answer: Implement factorial designs to isolate variability sources (e.g., raw material age, solvent purity). Normalize data using internal standards (e.g., quercetin derivatives) and apply error-term adjustments in regression models (e.g., ε in Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ + ε) to account for raw material heterogeneity .

Advanced Research Questions

Q. What molecular mechanisms underlie the biosynthesis of this compound in plant cell cultures?

Methodological Answer: Transcriptomic profiling of Glycyrrhiza echinata cell-suspension cultures can identify UDP-glycosyltransferases (UGTs) critical for flavonol glycosylation. Heterologous expression of candidate UGTs in model systems (e.g., Arabidopsis) paired with LC-MS/MS metabolomics validates enzyme specificity and kinetic parameters .

Q. How do synergistic interactions between this compound and other phytochemicals enhance bioactivity?

Methodological Answer: Fractional inhibitory concentration (FIC) indices and isobologram analyses are used to quantify synergies. For example, co-administration with quercetin amplifies anti-fibrotic effects via Nrf2/ARE pathway modulation. Combinatorial in silico docking and in vitro kinase inhibition assays can map multi-target interactions .

Q. What computational tools enable high-throughput annotation of this compound derivatives in untargeted metabolomics datasets?

Methodological Answer: Automated pipelines like FlavonQ integrate peak detection, isotopic pattern matching, and fragmentation tree alignment to annotate flavone/flavonol glycosides. Validation against spectral libraries (e.g., GNPS) reduces false positives, achieving >90% accuracy in plant extracts .

Q. How can researchers resolve contradictory data on this compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer: Context-dependent effects arise from concentration thresholds and redox microenvironment differences. Dual luciferase reporter assays (e.g., ARE/NF-κB systems) and electron paramagnetic resonance (EPR) spectroscopy can delineate pro/antioxidant switching mechanisms under varying pH and oxygen tensions .

Q. What strategies improve the stability of this compound in long-term pharmacological studies?

Methodological Answer: Nanoencapsulation with polylactic-co-glycolic acid (PLGA) or chitosan enhances thermal and pH stability. Accelerated stability testing (40°C/75% RH for 6 months) paired with Arrhenius equation modeling predicts shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.